molecular formula C17H23N3O3S B2368647 4-((1H-pyrazol-1-yl)methyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine CAS No. 1396873-94-1

4-((1H-pyrazol-1-yl)methyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine

Cat. No.: B2368647
CAS No.: 1396873-94-1
M. Wt: 349.45
InChI Key: JXZYEUVWOSKZOF-UHFFFAOYSA-N
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Description

4-((1H-pyrazol-1-yl)methyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)piperidine is a chemical compound with potential therapeutic applications. It is a piperidine-based compound that has been synthesized and studied for its pharmacological properties.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of new heterocycles based on the chemical structure of interest has been reported, demonstrating its utility in creating compounds with potential antimicrobial activities. These synthesized compounds have shown efficacy against a range of microbial strains, suggesting their importance in the development of new antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antagonistic Properties

Research into the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor sheds light on the potential therapeutic applications of such compounds in modulating cannabinoid receptor activity. This could have implications in the treatment of disorders related to the endocannabinoid system (Shim et al., 2002).

Antiviral Evaluation

A study on the design, synthesis, and antiviral evaluation of new 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives, structurally related to the compound of interest, revealed some derivatives showing marked improvement in potency and selectivity against certain viruses, demonstrating the potential of these compounds in antiviral therapy (Desideri et al., 2019).

Anticancer Potential

The anticancer activity of di- and trifunctional substituted 1,3-thiazoles, including those with structural similarities to the compound of interest, has been evaluated, highlighting some compounds' effectiveness against various cancer cell lines. This points towards the potential of these compounds in cancer treatment strategies (Turov, 2020).

Crystal Structure and DFT Calculations

Studies involving crystal structure and density functional theory (DFT) calculations of novel piperazine derivatives related to the compound offer insights into their molecular properties and interactions, which can inform the development of compounds with optimized biological activities (Kumara et al., 2017).

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-14-12-16(4-5-17(14)23-2)24(21,22)20-10-6-15(7-11-20)13-19-9-3-8-18-19/h3-5,8-9,12,15H,6-7,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZYEUVWOSKZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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